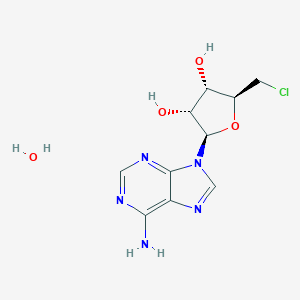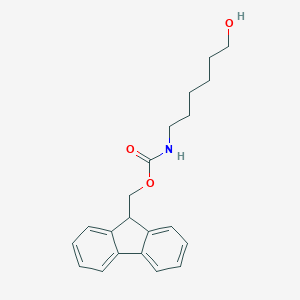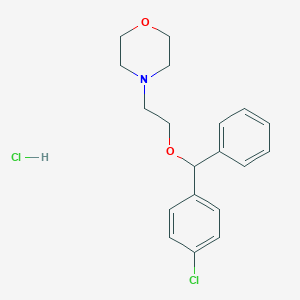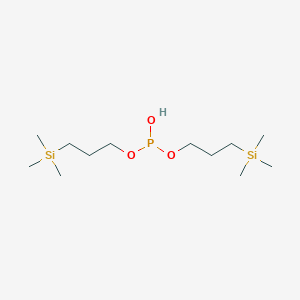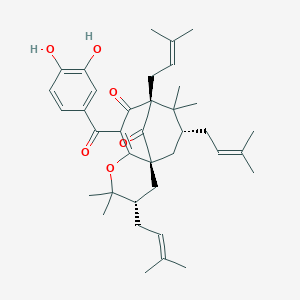
异加尔西诺
科学研究应用
Isogarcinol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyisoprenylated benzophenones and their derivatives.
Industry: Isogarcinol’s antioxidant properties make it a potential additive in food and cosmetic products.
作用机制
异加尔结酚通过几个分子靶点和途径发挥作用:
免疫抑制作用: 它抑制钙调磷酸酶,一种钙/钙调蛋白激活的蛋白质丝氨酸/苏氨酸磷酸酶,在T细胞活化中起关键作用.
抗癌作用: 异加尔结酚通过增加Bax/Bcl-2比值,裂解caspase-3,并提高细胞质细胞色素C水平来诱导线粒体凋亡。
生化分析
Biochemical Properties
Isogarcinol plays a crucial role in biochemical reactions, particularly in immune regulation. It interacts with several enzymes and proteins, most notably calcineurin, a calcium/calmodulin-activated protein serine/threonine phosphatase . Isogarcinol inhibits calcineurin in a dose-dependent manner, leading to the suppression of T-cell activation and proliferation . Additionally, isogarcinol has been shown to inhibit histone acetyl transferases (HATs), which are involved in gene expression regulation .
Cellular Effects
Isogarcinol exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of murine spleen T-lymphocytes and human promyelocytic leukemia (HL-60) cells . Isogarcinol also induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and generating reactive oxygen species (ROS) . Furthermore, it influences cell signaling pathways, such as the nuclear factor of activated T cells (NFAT) pathway, and modulates gene expression .
Molecular Mechanism
At the molecular level, isogarcinol exerts its effects through several mechanisms. It binds directly to calcineurin, inhibiting its phosphatase activity and preventing the dephosphorylation of NFAT . This inhibition leads to the suppression of T-cell activation and proliferation. Isogarcinol also inhibits HATs, reducing histone acetylation and altering gene expression . Additionally, isogarcinol induces apoptosis by causing mitochondrial dysfunction and ROS generation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isogarcinol have been observed to change over time. Isogarcinol demonstrates stability and low toxicity in experimental animals, with few adverse reactions . Long-term studies have shown that isogarcinol can prolong graft survival in allogeneic skin transplantation and reduce delayed type hypersensitivity (DTH) in mice . These findings suggest that isogarcinol could be a viable option for long-term immunomodulatory therapy.
Dosage Effects in Animal Models
The effects of isogarcinol vary with different dosages in animal models. Oral administration of isogarcinol in mice results in a dose-dependent decrease in DTH and prolonged graft survival . At higher doses, isogarcinol exhibits low toxicity and fewer adverse reactions compared to cyclosporin A (CsA) . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
Isogarcinol is involved in several metabolic pathways, including those related to apoptosis and immune regulation. It induces G2/S cell cycle arrest and disrupts mitochondrial membrane potential, leading to apoptosis in cancer cells . Isogarcinol also interacts with enzymes such as calcineurin and HATs, influencing metabolic flux and gene expression .
Transport and Distribution
Within cells and tissues, isogarcinol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach target sites such as the mitochondria and nucleus to exert its effects .
Subcellular Localization
Isogarcinol’s subcellular localization plays a significant role in its activity and function. It targets specific compartments, such as the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential . Additionally, isogarcinol’s interaction with HATs and calcineurin in the nucleus and cytoplasm, respectively, is essential for its immunosuppressive and gene regulatory effects .
准备方法
合成路线和反应条件: 异加尔结酚可以由加尔结酚合成,另一种多异戊烯基苯并苯酮衍生物。 合成涉及用稀盐酸处理加尔结酚,这有助于转化为异加尔结酚 .
工业生产方法: 异加尔结酚的工业生产主要涉及从干燥的藤黄(藤黄)中提取加尔结酚,然后进行色谱纯化和/或结晶。 随后通过酸处理转化为异加尔结酚 .
化学反应分析
反应类型: 异加尔结酚会经历各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 异加尔结酚可以在酸性条件下使用高锰酸钾或三氧化铬等试剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。
取代: 取代反应通常涉及卤化物或胺等亲核试剂,在碱性条件下进行。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成醌,而还原可能生成醇或烃 .
4. 科研应用
异加尔结酚具有广泛的科研应用:
化学: 它被用作研究多异戊烯基苯并苯酮及其衍生物的模型化合物。
相似化合物的比较
属性
IUPAC Name |
(1S,3S,9R,11R)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27+,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNVBQRLRYVCO-LPSZMIQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318189 | |
| Record name | Isogarcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71117-97-0 | |
| Record name | Isogarcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71117-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isogarcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





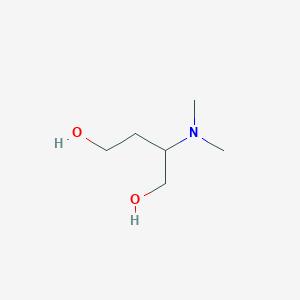




![(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B162902.png)
